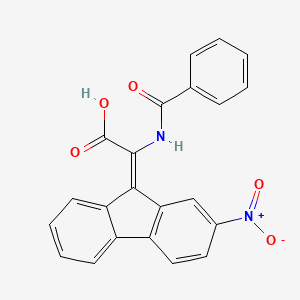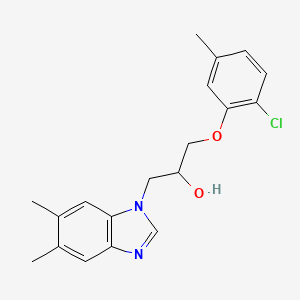![molecular formula C16H14INO4 B5042722 3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5042722.png)
3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound features an iodophenyl group, which can significantly influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions involving phenolic compounds and aldehydes.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an appropriate phenyl precursor is treated with iodine in the presence of a catalyst.
Amination Reaction: The final step involves the amination of the iodophenyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The iodophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds such as 6,7-dimethoxy-2-benzofuran-1(3H)-one and 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one share structural similarities.
Iodophenyl Compounds: Compounds like 4-iodoaniline and 4-iodophenol have similar iodophenyl groups.
Uniqueness
The uniqueness of 3-[(4-iodophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one lies in its combination of the benzofuran core with the iodophenyl group, which imparts distinct chemical and biological properties. This combination can result in enhanced reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
3-(4-iodoanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4/c1-20-12-8-7-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-9(17)4-6-10/h3-8,15,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLHJAIDBXSXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)I)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chlorophenyl)-N'-{2-[4-(4-nitrobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5042641.png)
![Methyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5042643.png)
![cyclopropyl-[4-[3-(1H-pyrazol-5-yl)phenyl]phenyl]methanone](/img/structure/B5042648.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B5042669.png)
![3-({2-[(4-methoxyphenyl)sulfonyl]ethyl}thio)-N-(3-nitrophenyl)benzamide](/img/structure/B5042689.png)
![3-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]propanoic acid](/img/structure/B5042700.png)
![2-(2,4-dichlorophenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5042715.png)

![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B5042732.png)

![2,2,3,3-Tetrafluoropropyl 2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethane-1-sulfonate](/img/structure/B5042744.png)

![N-methyl-5-{[methyl(2-phenoxyethyl)amino]methyl}-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5042761.png)
